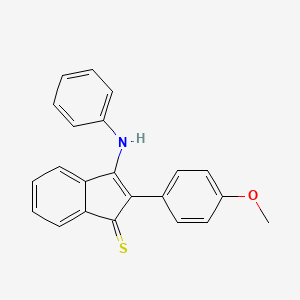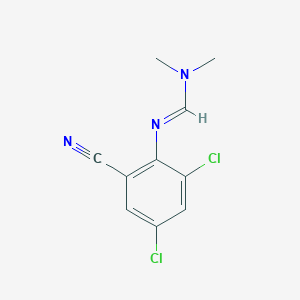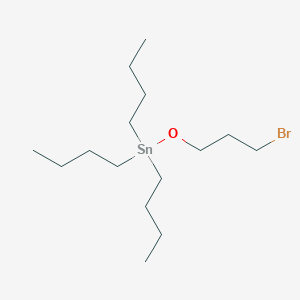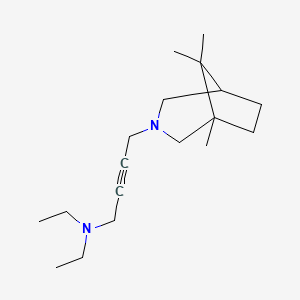
N,N-Diethyl-4-(1,8,8-trimethyl-3-azabicyclo(3.2.1)oct-3-yl)-2-butyn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-4-(1,8,8-trimethyl-3-azabicyclo(3.2.1)oct-3-yl)-2-butyn-1-amine is a complex organic compound that belongs to the class of amines. This compound is characterized by its unique bicyclic structure and the presence of both alkyne and amine functional groups. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-(1,8,8-trimethyl-3-azabicyclo(3.2.1)oct-3-yl)-2-butyn-1-amine typically involves multiple steps, starting from simpler organic molecules. A common synthetic route might include:
- Formation of the bicyclic core through a Diels-Alder reaction.
- Introduction of the alkyne group via a Sonogashira coupling reaction.
- Alkylation of the amine group using diethylamine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-(1,8,8-trimethyl-3-azabicyclo(3.2.1)oct-3-yl)-2-butyn-1-amine can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Alkyl halides (e.g., methyl iodide) under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of N-alkylated amines.
Scientific Research Applications
N,N-Diethyl-4-(1,8,8-trimethyl-3-azabicyclo(32
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, such as acting as a ligand for certain receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which N,N-Diethyl-4-(1,8,8-trimethyl-3-azabicyclo(3.2.1)oct-3-yl)-2-butyn-1-amine exerts its effects depends on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-4-(1,8,8-trimethyl-3-azabicyclo(3.2.1)oct-3-yl)-2-butyn-1-amine: can be compared with other bicyclic amines or compounds with similar functional groups, such as:
Uniqueness
Structural Uniqueness: The combination of a bicyclic core with an alkyne and amine functional group.
Functional Uniqueness: Potential for diverse chemical reactivity and biological activity.
Properties
CAS No. |
49832-51-1 |
|---|---|
Molecular Formula |
C18H32N2 |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
N,N-diethyl-4-(1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-3-yl)but-2-yn-1-amine |
InChI |
InChI=1S/C18H32N2/c1-6-19(7-2)12-8-9-13-20-14-16-10-11-18(5,15-20)17(16,3)4/h16H,6-7,10-15H2,1-5H3 |
InChI Key |
MHWFNYXJMLEDSD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC#CCN1CC2CCC(C1)(C2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2,2'-[1,3-propanediylbis(oxy)]bis-](/img/structure/B14661278.png)
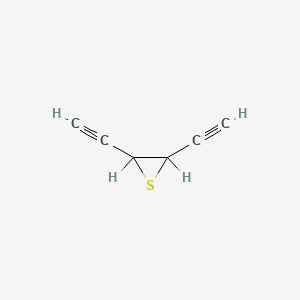

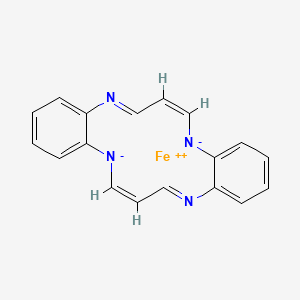
![Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]-](/img/structure/B14661315.png)
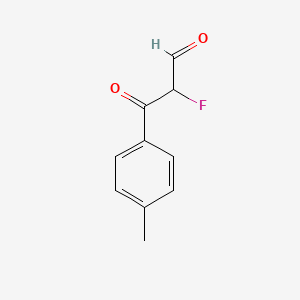
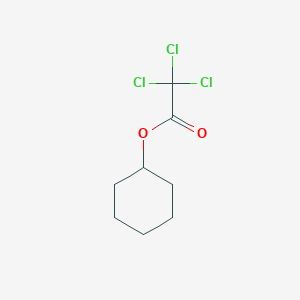
![2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14661326.png)


